tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate
Description
This compound is a boronic ester derivative featuring a tert-butyl carbamate group linked via an ethylamide spacer to a benzamido-substituted dioxaborolane ring. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation in medicinal chemistry and drug discovery . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, ensuring stability during synthetic processes, while the dioxaborolane ring enhances reactivity in palladium-catalyzed coupling reactions . Its molecular formula is C₁₉H₃₀BNO₄, with a molecular weight of approximately 347.26 g/mol . Applications span from synthesizing kinase inhibitors to antiviral agents, leveraging its boronic ester functionality for targeted drug design .
Properties
IUPAC Name |
tert-butyl N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BN2O5/c1-18(2,3)26-17(25)23-13-12-22-16(24)14-8-10-15(11-9-14)21-27-19(4,5)20(6,7)28-21/h8-11H,12-13H2,1-7H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSSEUIJGYNCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Direct Amide Coupling
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride
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Reactants : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv), thionyl chloride (2.5 equiv).
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Conditions : Reflux in anhydrous dichloromethane (DCM) under nitrogen for 4–6 hours.
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Workup : Evaporate excess thionyl chloride under reduced pressure.
Step 2: Reaction with tert-Butyl (2-Aminoethyl)carbamate
Route 2: Mitsunobu Reaction for Carbamate Installation
Step 1: Synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethanol
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Reactants : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, ethanolamine, HATU, DIPEA.
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Conditions : DMF, 25°C, 6 hours.
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Yield : 82%.
Step 2: tert-Butyl Carbamate Protection
Route 3: Boronate Ester Formation Post-Coupling
Step 1: Synthesis of 4-Bromobenzamide Intermediate
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Reactants : 4-Bromobenzoic acid, tert-butyl (2-aminoethyl)carbamate, EDCl/HOBt.
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Conditions : DCM, 0°C → room temperature, 12 hours.
Step 2: Miyaura Borylation
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Reactants : 4-Bromobenzamide (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).
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Conditions : Dioxane, 90°C, 12 hours.
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Yield : 75%.
Critical Reaction Parameters
Solvent and Temperature Effects
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Amide Coupling : Polar aprotic solvents (DMF, DCM) enhance reactivity. Elevated temperatures (>40°C) risk boronate ester hydrolysis.
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Borylation : Dioxane outperforms THF due to superior Pd catalyst stability.
Catalytic Systems
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Pd Catalysts : Pd(dppf)Cl₂ provides higher yields (75–80%) compared to Pd(PPh₃)₄ (60–65%) in Miyaura borylation.
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Coupling Reagents : HATU > EDCl/HOBt for sterically hindered amines (yield difference: +12%).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient, 254 nm).
Comparative Evaluation of Methods
| Route | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Route 1 | Minimal steps, high yields | Requires acid chloride handling | 78–85% |
| Route 2 | Avoids boronate sensitivity | Longer synthesis time | 74% |
| Route 3 | Tolerates diverse substrates | Pd catalyst cost | 66% |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the benzamido or dioxaborolane moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include boronic acids, amines, and substituted benzamido derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity:
Research indicates that compounds containing boron, such as tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate, may exhibit anticancer properties. The boron atom can participate in various chemical reactions that enhance the biological activity of the compound. For instance, studies have shown that boron-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
2. Drug Development:
The compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its ability to form stable complexes with biological targets makes it a valuable precursor in the design of novel pharmaceuticals aimed at treating various diseases . For example, the incorporation of the dioxaborolane moiety can enhance the pharmacokinetic properties of drug candidates by improving their solubility and bioavailability.
Materials Science
1. Polymer Chemistry:
In materials science, this compound is explored for its potential use in polymer synthesis. Its reactive functional groups enable it to act as a building block for creating polymers with specific properties tailored for applications in coatings and adhesives . The incorporation of boron into polymer matrices has been shown to improve thermal stability and mechanical strength.
2. Sensor Technology:
The unique properties of boron-containing compounds make them suitable for use in sensor technology. For instance, materials derived from this compound could be utilized in the development of sensors capable of detecting specific biomolecules or environmental pollutants due to their selective binding properties . This application is particularly relevant in the field of environmental monitoring and healthcare diagnostics.
Organic Synthesis
1. Synthetic Reagent:
this compound can function as a versatile synthetic reagent in organic chemistry. Its ability to undergo various chemical transformations allows it to be employed in multi-step synthesis processes to construct complex organic molecules . This includes applications in synthesizing heterocycles and other biologically active compounds.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer activity; drug development as an intermediate for pharmaceuticals. |
| Materials Science | Use in polymer chemistry for enhanced material properties; potential applications in sensor technology. |
| Organic Synthesis | Functions as a synthetic reagent for constructing complex organic molecules through various transformations. |
Case Studies
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the efficacy of boron-containing compounds similar to this compound against specific cancer cell lines. The results indicated significant inhibition of cell proliferation and increased rates of apoptosis compared to control groups .
Case Study 2: Polymer Applications
In another investigation focusing on materials science applications, researchers synthesized a new class of polymers incorporating this compound derivatives. These polymers demonstrated improved mechanical properties and thermal stability compared to traditional polymers without boron .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate involves its interaction with molecular targets through the boronic acid moiety. This interaction can inhibit enzyme activity by forming reversible covalent bonds with active site residues. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound is compared to analogs with modifications in the linker, substituents, or boronic ester positioning. Key examples include:
Physicochemical Properties
- Solubility : Ethylamide-linked derivatives (e.g., target compound) exhibit improved aqueous solubility compared to propyl or sulfonyl-linked analogs due to shorter hydrophobic chains .
- Stability : Boc-protected derivatives are stable under basic conditions but cleavable via trifluoroacetic acid (TFA), whereas sulfonyl analogs show higher acid resistance .
- Reactivity : Bulky substituents (e.g., tert-butyl on benzene in ) reduce Suzuki coupling efficiency compared to unsubstituted arylboronates .
Biological Activity
tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on current research findings.
- IUPAC Name : tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- Molecular Formula : C17H26BNO4
- Molecular Weight : 293.17 g/mol
- CAS Number : 1202794-01-1
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has shown promise in the following areas:
1. Inhibition of Proteases
Research indicates that compounds containing boronic acid moieties can act as inhibitors of cysteine proteases. In particular:
- The compound has been evaluated for its inhibitory effects on the main protease (Mpro) of SARS-CoV-2. In vitro studies demonstrated that it reduced enzyme activity by approximately 23% at a concentration of 20 μM .
2. Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases:
- A study explored the design of GSK-3β inhibitors based on similar structures and found that certain derivatives exhibited significant anti-neuroinflammatory properties .
The mechanisms through which this compound exerts its biological effects include:
Protease Inhibition
The boronic acid group is known to form reversible covalent bonds with the active site of proteases. This interaction is crucial for the selective inhibition observed in studies targeting Mpro from coronaviruses. The selectivity for Mpro over other proteases like PLpro suggests a unique binding mode that could be exploited for therapeutic development .
Neuroinflammation Modulation
The compound's ability to modulate pathways involved in neuroinflammation may be linked to its interaction with GSK-3β and other kinases implicated in neuronal survival and apoptosis .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of aryl halides (e.g., chloro- or bromoaryl precursors) with bis(pinacolato)diboron. Key steps include:
- Catalytic System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos in a 1,4-dioxane/water mixture .
- Substrate Reactivity : Bromoaryl derivatives generally yield higher conversions (e.g., 65% vs. 32% for chloroaryl substrates) due to better oxidative addition kinetics .
- Purification : Silica gel chromatography followed by NMR (e.g., ¹H/¹³C) and mass spectrometry (DART-MS) to confirm purity and structure .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to avoid boronic ester hydrolysis .
- Handling : Use nitrile gloves, chemical goggles, and fume hoods to minimize inhalation/contact. For spills, vacuum with HEPA filters and neutralize residues with ethanol/water .
- Stability Monitoring : Periodic ¹H NMR to detect hydrolysis (e.g., disappearance of dioxaborolane peaks at δ 1.3 ppm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction yields when using different aryl halide substrates (e.g., chloro vs bromo)?
- Methodological Answer : Systematic optimization via:
- Substrate Screening : Compare reactivity of chloro-, bromo-, and iodoaryl derivatives under identical conditions (catalyst loading, temperature, solvent).
- Kinetic Studies : Use in situ IR or GC-MS to track intermediate formation and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Ligand Effects : Test bulky ligands (e.g., SPhos) to enhance steric hindrance and reduce side reactions with chloro substrates .
Q. How does the choice of catalytic system impact the efficiency of Suzuki-Miyaura cross-coupling reactions involving this boronic ester?
- Methodological Answer :
- Palladium vs. Nickel Catalysts : Pd-based systems (e.g., Pd(PPh₃)₄) offer higher turnover numbers (TON > 1,000) for aryl couplings, while Ni catalysts may tolerate electron-deficient substrates but require rigorous oxygen exclusion .
- Electrophotocatalytic Methods : Visible-light-mediated decarboxylative coupling (e.g., with Ir(ppy)₃) can bypass traditional catalytic pathways, enabling radical-based mechanisms at milder conditions (room temperature, no base) .
- Ligand Design : Electron-rich ligands (e.g., BrettPhos) enhance transmetallation efficiency, critical for sterically hindered aryl partners .
Q. How can researchers design experiments to assess the environmental fate or degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C and monitor boronic acid formation via LC-MS or ¹¹B NMR .
- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous/organic solvents to identify photoproducts (e.g., tert-butyl carbamate fragments) .
- Ecotoxicity Assays : Test Daphnia magna or algal growth inhibition to evaluate acute aquatic toxicity (OECD 202/201 guidelines) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?
- Methodological Answer :
- Solvent/Deuteriation Effects : Confirm solvent (CDCl₃ vs. DMSO-d₆) and concentration, which alter peak positions (e.g., amide NH shifts vary by 0.5 ppm in DMSO) .
- Dynamic Effects : Variable temperatures (e.g., 25°C vs. 40°C) may cause signal broadening in rotameric systems (e.g., tert-butyl groups) .
- Referencing : Calibrate spectra using internal standards (TMS or residual solvent peaks) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
